molecular formula C13H16N2Si B012566 4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile CAS No. 107469-28-3

4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile

Cat. No.: B012566
CAS No.: 107469-28-3
M. Wt: 228.36 g/mol
InChI Key: CFYFOVJCOYYYBX-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile is a chemical compound with the molecular formula C13H16N2Si and a molecular weight of 228.37 g/mol This compound is known for its unique structure, which includes a pyridine ring substituted with dimethyl and trimethylsilanylethynyl groups

Chemical Reactions Analysis

4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile involves its interaction with molecular targets through its functional groups. The trimethylsilanylethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile can be compared with similar compounds such as:

Properties

IUPAC Name

4,6-dimethyl-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2Si/c1-10-8-11(2)15-13(12(10)9-14)6-7-16(3,4)5/h8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYFOVJCOYYYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)C#C[Si](C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592224
Record name 4,6-Dimethyl-2-[(trimethylsilyl)ethynyl]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107469-28-3
Record name 4,6-Dimethyl-2-[(trimethylsilyl)ethynyl]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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